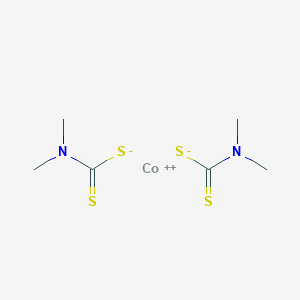
Cobalt(2+);N,N-dimethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);N,N-dimethylcarbamodithioate, also known as Cobalt-DMDTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Cobalt-DMDTC is a coordination compound that is synthesized by reacting cobalt(II) chloride with N,N-dimethylcarbamodithioate (DMDTC) in a solvent. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and analytical chemistry.
Wirkmechanismus
The mechanism of action of Cobalt(2+);N,N-dimethylcarbamodithioate in biological systems is not well understood. However, it is believed that the compound interacts with metal ions and proteins in cells, leading to changes in cellular functions. Cobalt(2+);N,N-dimethylcarbamodithioate has been shown to induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in cell proliferation.
Biochemische Und Physiologische Effekte
Cobalt(2+);N,N-dimethylcarbamodithioate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Cobalt(2+);N,N-dimethylcarbamodithioate has also been shown to have antioxidant properties and can protect cells from oxidative stress. However, the compound has also been shown to be toxic to normal cells at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Cobalt(2+);N,N-dimethylcarbamodithioate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high stability under normal laboratory conditions. However, the compound is highly toxic at high concentrations, which limits its use in certain experiments. Additionally, the compound has a low solubility in water, which can make it difficult to use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for the study of Cobalt(2+);N,N-dimethylcarbamodithioate. One potential direction is the development of new synthetic methods for the compound that can improve its solubility and reduce its toxicity. Another potential direction is the study of the compound's interactions with specific metal ions and proteins in cells, which could provide insights into its mechanism of action. Additionally, the compound could be further studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of Cobalt(2+);N,N-dimethylcarbamodithioate involves the reaction of cobalt(II) chloride with DMDTC in a solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained by filtration and drying. The purity of the compound can be checked using analytical techniques such as infrared spectroscopy and elemental analysis.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);N,N-dimethylcarbamodithioate has been used in various scientific research studies due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a fluorescent probe for the detection of metal ions, and as a potential anticancer agent. Cobalt(2+);N,N-dimethylcarbamodithioate has also been studied for its potential application in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
15416-45-2 |
|---|---|
Produktname |
Cobalt(2+);N,N-dimethylcarbamodithioate |
Molekularformel |
C6H12CoN2S4 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
cobalt(2+);N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Co/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
XMCONMBWDXQHCA-UHFFFAOYSA-L |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2] |
Kanonische SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2] |
Synonyme |
Bis(dimethyldithiocarbamic acid)cobalt(II) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



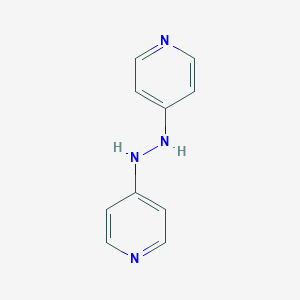
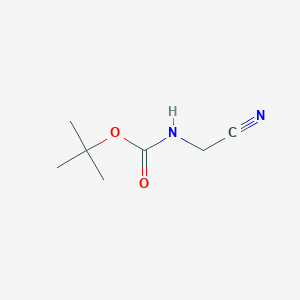
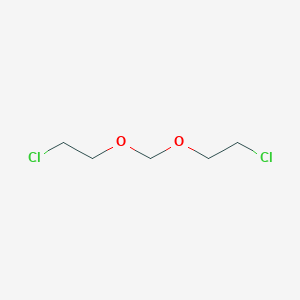
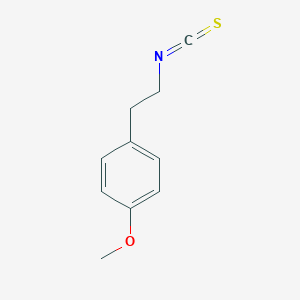
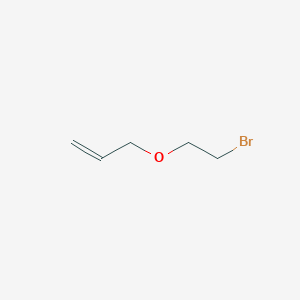
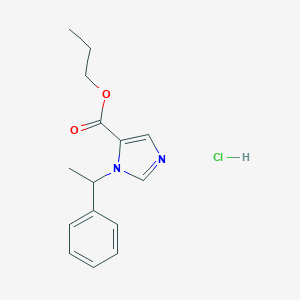
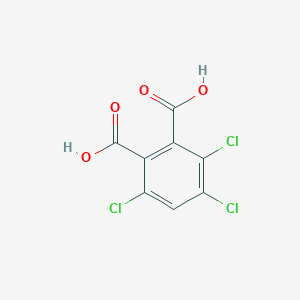
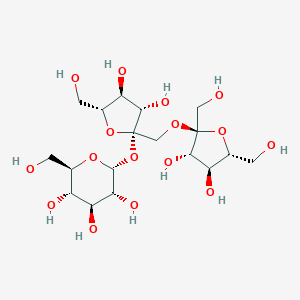
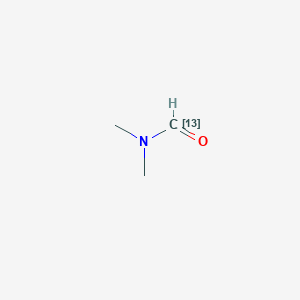
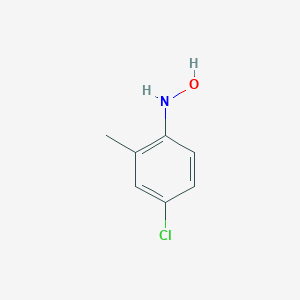
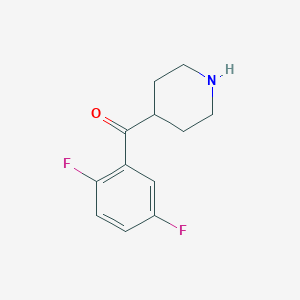
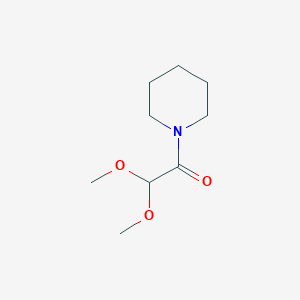
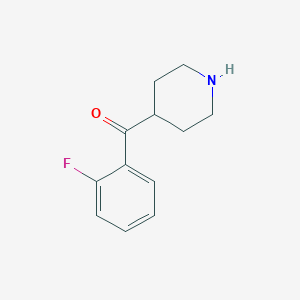
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)